molecular formula C5H14ClNO B12506911 2-Amino-1-pentanol hydrochloride

2-Amino-1-pentanol hydrochloride

Cat. No.: B12506911
M. Wt: 139.62 g/mol
InChI Key: HHOPGOUAQOFPMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminopentan-1-ol hydrochloride can be achieved through various methods. One common approach involves the reduction of 2-nitropentane, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt . Another method includes the reductive amination of pentanal with ammonia, followed by hydrogenation and treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for 2-aminopentan-1-ol hydrochloride typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Aminopentan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopentan-1-ol hydrochloride is unique due to its chiral nature and the presence of both hydroxyl and amino groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block in asymmetric synthesis .

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

2-aminopentan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H

InChI Key

HHOPGOUAQOFPMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)N.Cl

Origin of Product

United States

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